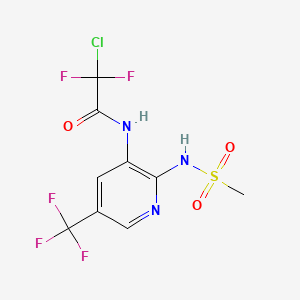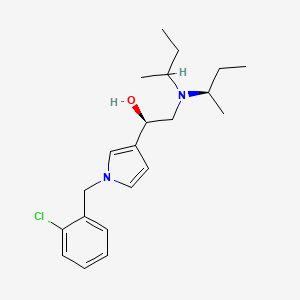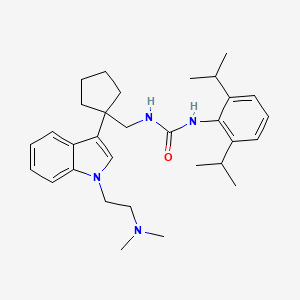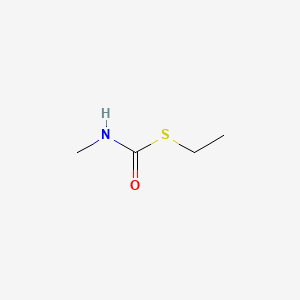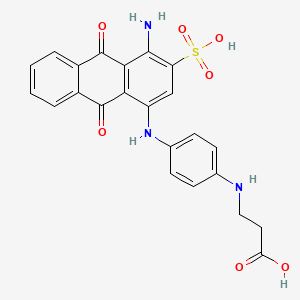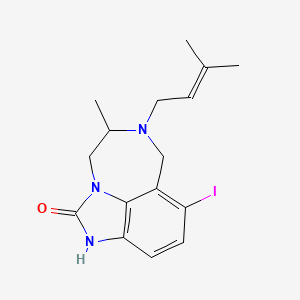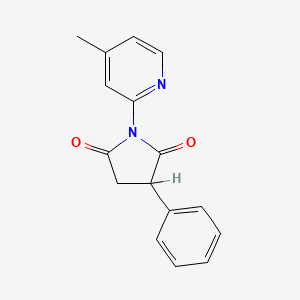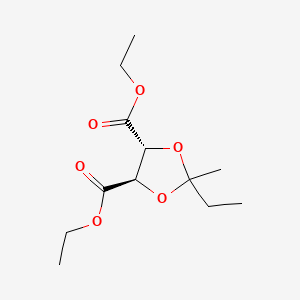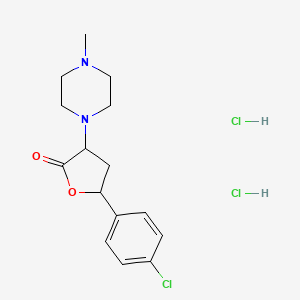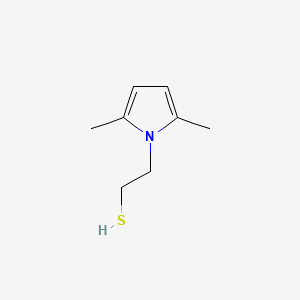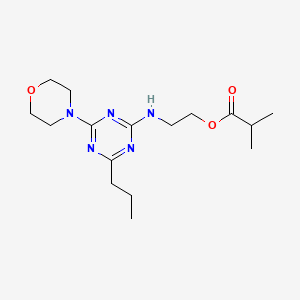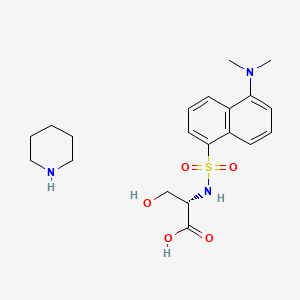
Dansyl-L-serine Piperidinium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-L-serine Piperidinium Salt is a chemical compound with the molecular formula C15H18N2O5S.C5H11N . It is a derivative of L-serine, a naturally occurring amino acid, modified with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) and a piperidinium ion. This compound is primarily used in biochemical and proteomics research due to its fluorescent properties.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the reaction of L-serine with dansyl chloride in the presence of a base such as triethylamine.
The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
After the reaction, the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods:
On an industrial scale, the synthesis process is optimized for higher yields and purity.
Large-scale reactions may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the dansyl group, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dansyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by heat or catalysts.
Major Products Formed:
Oxidation can yield sulfonyl derivatives.
Reduction can produce amino derivatives.
Substitution reactions can result in various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dansyl-L-serine Piperidinium Salt is widely used in scientific research due to its fluorescent properties. It is particularly valuable in:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in proteomics to label and detect proteins.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent sensors and materials.
Mécanisme D'action
The fluorescent properties of Dansyl-L-serine Piperidinium Salt are due to the dansyl group, which absorbs light at a specific wavelength and emits fluorescence. The mechanism involves the excitation of electrons in the dansyl group, followed by their return to the ground state, emitting light in the process. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with proteins and other biomolecules to produce a fluorescent signal.
Comparaison Avec Des Composés Similaires
Dansyl Chloride: Similar in structure but lacks the serine and piperidinium components.
Fluorescein Isothiocyanate (FITC): Another fluorescent probe used in biological research.
Rhodamine B: A fluorescent dye used in various applications.
Uniqueness:
Dansyl-L-serine Piperidinium Salt is unique due to its specific combination of the dansyl group and L-serine, which provides both fluorescence and biological relevance.
Its piperidinium ion enhances its solubility and stability, making it more suitable for certain applications compared to other fluorescent probes.
Propriétés
Numéro CAS |
84282-12-2 |
|---|---|
Formule moléculaire |
C20H29N3O5S |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid;piperidine |
InChI |
InChI=1S/C15H18N2O5S.C5H11N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;1-2-4-6-5-3-1/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5H2/t12-;/m0./s1 |
Clé InChI |
PMLYLUHIMARDID-YDALLXLXSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CO)C(=O)O.C1CCNCC1 |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


